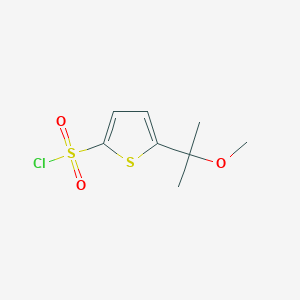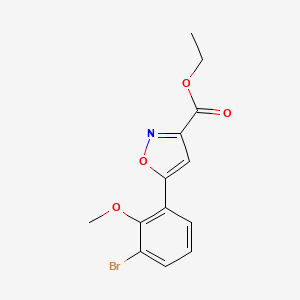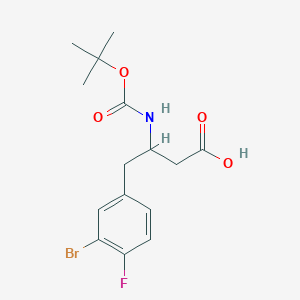![molecular formula C9H21O3PSi B13705099 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane CAS No. 72666-09-2](/img/structure/B13705099.png)
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C9H21O3PSi. It is a member of the dioxaphospholane family, characterized by the presence of a dioxaphospholane ring structure. This compound is notable for its unique chemical properties and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of tetramethyl-1,3,2-dioxaphospholane with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted dioxaphospholanes.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphines.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include various organic and inorganic substrates, and it participates in pathways involving oxidation, reduction, and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains a boron atom instead of phosphorus.
Trimethylsilyl ethynyl dioxaborolane: Contains an ethynyl group and boron atom.
Uniqueness
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its combination of a dioxaphospholane ring with a trimethylsilyl group. This structure imparts distinct chemical properties, making it versatile in various chemical reactions and applications.
Propiedades
Número CAS |
72666-09-2 |
|---|---|
Fórmula molecular |
C9H21O3PSi |
Peso molecular |
236.32 g/mol |
Nombre IUPAC |
trimethyl-[(4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-yl)oxy]silane |
InChI |
InChI=1S/C9H21O3PSi/c1-8(2)9(3,4)11-13(10-8)12-14(5,6)7/h1-7H3 |
Clave InChI |
QDOZTLYFXOMWFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OP(O1)O[Si](C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)











